Caffeine, 8-(2-hydroxyethylamino)-
Overview
Description
Caffeine, 8-(2-hydroxyethylamino)-, also known as 8-(2-hydroxyethylamino)caffeine, is a derivative of caffeine. This compound is characterized by the presence of a hydroxyethylamino group at the 8th position of the caffeine molecule. Caffeine itself is a well-known stimulant found in coffee, tea, and various other beverages and foods. The modification at the 8th position can alter the pharmacological and chemical properties of the molecule, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(2-hydroxyethylamino)-, typically involves the introduction of the hydroxyethylamino group to the caffeine molecule. One common method is the reaction of caffeine with 2-aminoethanol under specific conditions. The reaction is usually carried out in a solvent such as toluene, with the presence of a base like cesium carbonate (Cs₂CO₃) and a catalyst such as palladium acetate (Pd(OAc)₂) combined with XantPhos .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but is optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Caffeine, 8-(2-hydroxyethylamino)-, can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The hydroxyethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Various alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Caffeine, 8-(2-hydroxyethylamino)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of caffeine, 8-(2-hydroxyethylamino)-, involves its interaction with various molecular targets:
Adenosine Receptors: It acts as an antagonist, blocking the inhibitory effects of adenosine and leading to increased neuronal activity.
Phosphodiesterase Inhibition: Inhibits the enzyme phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.
Calcium Release: Promotes the release of calcium from intracellular stores, affecting various physiological processes.
Comparison with Similar Compounds
Caffeine, 8-(2-hydroxyethylamino)-, can be compared with other caffeine derivatives such as:
Theophylline: Another methylxanthine with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
8-Bromocaffeine: Used in research for its unique chemical properties.
Uniqueness
The presence of the hydroxyethylamino group at the 8th position makes caffeine, 8-(2-hydroxyethylamino)-, unique in its pharmacological profile and chemical reactivity. This modification can enhance its solubility, bioavailability, and interaction with specific molecular targets .
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-1,3,7-trimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-13-6-7(12-9(13)11-4-5-16)14(2)10(18)15(3)8(6)17/h16H,4-5H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFREKYPJBFBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212560 | |
Record name | Caffeine, 8-(2-hydroxyethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-10-1 | |
Record name | 3,7-Dihydro-8-((2-hydroxyethyl)amino)-1,3,7-trimethyl-1H-purine-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC32050 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Caffeine, 8-(2-hydroxyethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-DIHYDRO-8-((2-HYDROXYETHYL)AMINO)-1,3,7-TRIMETHYL-1H-PURINE-2,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43O3S4A4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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